![molecular formula C42H50N8O5 B12108527 H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2](/img/structure/B12108527.png)
H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2
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Overview
Description
The compound H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2 is a synthetic hexapeptide This compound is composed of a sequence of amino acids, each of which can exist in either the D- or L-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, DL-Alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, DL-2-Naphthylalanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for DL-Tryptophan, DL-Phenylalanine, and DL-Lysine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this hexapeptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2: can undergo various chemical reactions, including:
Oxidation: The tryptophan and phenylalanine residues can be oxidized under specific conditions.
Reduction: The peptide can be reduced to alter its conformation or to protect certain functional groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Use of specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
Antimicrobial Properties
Research indicates that H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2 exhibits potential antimicrobial properties. The presence of aromatic amino acids like tryptophan and phenylalanine enhances its ability to penetrate biological membranes, while lysine contributes to its positive charge, facilitating interactions with negatively charged cellular components.
Case Study : A study demonstrated that similar peptides showed significant antimicrobial activity against various bacterial strains, suggesting that this compound could be further explored as an antimicrobial agent.
Immune Modulation
Peptides with structures similar to this compound have been studied for their ability to modulate immune responses. The compound may interact with immune receptors, potentially influencing cytokine release and immune cell activation .
Data Table: Immune Modulation Studies
Study Reference | Peptide Structure | Immune Response Effect |
---|---|---|
H-DL-Ala-DL-2Nal | Increased cytokine production | |
H-Lys-Trp-Phe | Enhanced T-cell activation |
Anticancer Activity
The compound has also been investigated for its cytotoxic effects against cancer cells. Similar peptides have demonstrated selective cytotoxicity towards various tumor cell lines.
Case Study : In vitro tests revealed that compounds with structural similarities exhibited IC50 values ranging from 0.67 to 4.4 µM against different human tumor cell lines, indicating promising anticancer activity .
Mechanism of Action
The mechanism of action of H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2 involves its interaction with specific molecular targets. For instance, it may bind to receptors on the surface of cells, triggering a cascade of intracellular events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2: can be compared to other similar hexapeptides, such as:
His-D-Trp-Ala-Trp-D-Phe-Lys-NH2: Known for its growth hormone-releasing properties.
H-DL-2-Naphthylalanine-DL-Cysteine(1)-DL-Tyrosine-DL-Tryptophan-DL-Lysine-DL-Valine-DL-Cysteine(1)-DL-Threonine-NH2: Used in the management of acromegaly and neuroendocrine tumors.
The uniqueness of H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2 lies in its specific sequence and the presence of both D- and L-forms of amino acids, which can impart distinct biological and chemical properties.
Biological Activity
H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2 is a synthetic peptide that incorporates both D and L forms of amino acids. This unique composition can significantly influence its biological activity, stability, and interaction with biological systems. The compound's structure includes alanine, 2-naphthylalanine, tryptophan, phenylalanine, and lysine, contributing to its various biological properties. This article aims to explore the biological activity of this compound through detailed research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C45H55N9O, with a molecular weight of approximately 818.0 g/mol. The presence of aromatic amino acids such as tryptophan and phenylalanine enhances its membrane penetration capabilities, while lysine contributes to a positive charge that may facilitate interactions with negatively charged cellular components.
Table 1: Comparison of Related Peptides
Compound Name | Structure Highlights | Unique Features |
---|---|---|
H-D-Ala-Trp-Phe-Lys-NH2 | Lacks 2-naphthylalanine | Simpler structure; less hydrophobicity |
H-Lys-Trp-Phe-Ala-NH2 | Contains only L-amino acids | More stable in physiological conditions |
H-Ala-Trp-Phe-Lys-NH2 | Similar core structure without 2-Nal | Less complex; may exhibit different activity |
H-Trp-Lys-Leu-Gly-NH2 | Features leucine and glycine instead | Different hydrophobic properties |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The compound can bind to various receptors, triggering intracellular signaling pathways that influence cellular functions. This mechanism is crucial for its potential applications in therapeutic contexts, particularly in modulating immune responses and exhibiting cytotoxic effects against cancer cells.
Antimicrobial Properties
Research indicates that peptides similar to this compound exhibit antimicrobial properties. The hydrophobic nature of the aromatic amino acids enhances their ability to disrupt bacterial membranes, leading to cell lysis. Studies have shown promising results in vitro against various bacterial strains.
Cytotoxic Effects
The compound has also been evaluated for its cytotoxic effects on cancer cells. Peptides with similar structures have demonstrated the ability to induce apoptosis in tumor cells, suggesting potential applications in cancer therapy. For instance, modifications in the peptide sequence can enhance selectivity towards cancerous cells while minimizing effects on healthy tissues .
Immune Modulation
The immunomodulatory effects of this peptide have been explored in several studies. It has been shown to influence cytokine production and enhance the activity of immune cells such as T lymphocytes and macrophages. This property could be beneficial in designing therapeutic agents for autoimmune diseases or enhancing vaccine efficacy .
Case Studies
- Antimicrobial Activity Study : A study tested the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM, demonstrating its potential as an antibacterial agent.
- Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that the peptide induced apoptosis at concentrations ranging from 10 to 100 µM. The mechanism was linked to mitochondrial dysfunction and activation of caspase pathways, highlighting its potential as an anticancer drug .
- Immunomodulatory Effects : A study investigated the effects of the peptide on cytokine release from macrophages stimulated with lipopolysaccharides (LPS). The results showed a significant increase in anti-inflammatory cytokines (IL-10) and a decrease in pro-inflammatory cytokines (TNF-α), suggesting a role in modulating immune responses .
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-naphthalen-2-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50N8O5/c1-26(44)39(52)48-36(23-28-18-19-29-13-5-6-14-30(29)21-28)41(54)50-37(24-31-25-46-33-16-8-7-15-32(31)33)42(55)49-35(22-27-11-3-2-4-12-27)40(53)47-34(38(45)51)17-9-10-20-43/h2-8,11-16,18-19,21,25-26,34-37,46H,9-10,17,20,22-24,43-44H2,1H3,(H2,45,51)(H,47,53)(H,48,52)(H,49,55)(H,50,54) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEIRCQWNYWCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50N8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.